molecular formula C19H18BrN3O B2699864 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone CAS No. 2034460-59-6

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone

Cat. No.: B2699864
CAS No.: 2034460-59-6
M. Wt: 384.277
InChI Key: GQAYXBTVKKMKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core fused with a pyrrolidine ring and a 2-bromophenyl ethanone moiety. The benzimidazole group is known for its pharmacological versatility, including antimicrobial, anticancer, and antifungal activities .

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c20-16-6-2-1-5-14(16)11-19(24)22-10-9-15(12-22)23-13-21-17-7-3-4-8-18(17)23/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAYXBTVKKMKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone, a compound featuring a benzo[d]imidazole moiety and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3OC_{18}H_{18}BrN_{3}O with a molecular weight of approximately 368.26 g/mol. The structure includes significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18BrN3OC_{18}H_{18}BrN_{3}O
Molecular Weight368.26 g/mol
CAS Number2034383-63-4

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing benzo[d]imidazole and pyrrolidine structures. For instance, derivatives of benzo[d]imidazole have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that benzo[d]imidazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria.

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
1-(3-(1H-benzo[d]imidazol-1-yl)...6.25Staphylococcus aureus
Doxycycline4Staphylococcus aureus
Control (Ciprofloxacin)2Escherichia coli

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

Findings on AChE Inhibition

In vitro studies revealed that the compound inhibits AChE activity with an IC50 value indicating moderate potency compared to established inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. Modifications in the phenyl ring and the introduction of halogen atoms have been shown to enhance activity against specific targets.

Key SAR Insights:

  • Substituents : The presence of bromine enhances antimicrobial activity.
  • Pyrrolidine Ring : Essential for maintaining structural integrity and biological interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)
  • Structure: Contains a 4-bromobenzyloxy group attached to a phenyl ring and an imidazole-linked ethanone.
  • Synthesis : Synthesized via CuBr₂-mediated coupling, yielding 33% .
  • Activity : Derivatives of this class show moderate antimicrobial activity .
2-(Butylthio)-1H-benzo[d]imidazole (8)
  • Structure : Features a butylthio substituent on benzimidazole.
  • Synthesis: Produced by alkylation of 1-(2-mercapto-benzimidazol-1-yl)ethanone with 1-bromobutane, but acetyl group removal limits ethanone retention .
  • Activity : Structural simplicity reduces potency compared to pyrrolidine-containing analogues .
Sertaconazole (8i)
  • Structure : Contains a benzo[b]thienylmethyl ether and dichlorophenyl groups linked to imidazole.
  • Activity : Potent antifungal agent with clinical applications, highlighting the importance of halogenated aryl groups .
Coumarin-Benzimidazole Hybrids
  • Structure : Combines coumarin and benzimidazole with bromophenyl or trifluoromethyl groups.
  • Activity : Broad-spectrum antibacterial agents (MIC: 2–8 µg/mL) with yields of 61–77% .

Comparative Analysis (Table 1)

Compound Name Key Structural Features Biological Activity Synthesis Yield Reference ID
Target Compound Benzimidazole-pyrrolidine, 2-bromophenyl Hypothesized antimicrobial Not reported
4a 4-Bromobenzyloxy-phenyl, imidazole-ethanone Moderate antimicrobial 33%
2-(Butylthio)-1H-benzimidazole (8) Butylthio-benzimidazole Limited activity Not quantified
Sertaconazole Benzo[b]thienylmethyl ether, dichlorophenyl Antifungal (clinical use) Not reported
Coumarin-Benzimidazole Hybrids Coumarin core, bromophenyl substituents Antibacterial (MIC: 2–8 µg/mL) 61–77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.